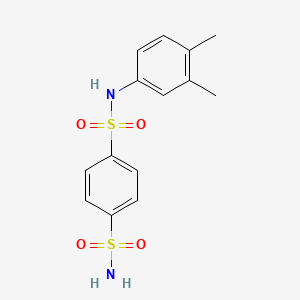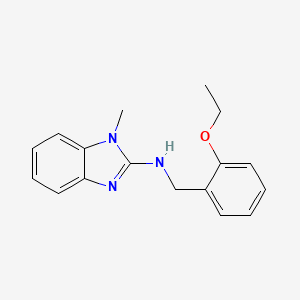
N-(3,4-dimethylphenyl)-1,4-benzenedisulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-dimethylphenyl)-1,4-benzenedisulfonamide, also known as DBDS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DBDS is a sulfonamide derivative that is used as a reagent in the synthesis of various organic compounds.
Mécanisme D'action
The mechanism of action of N-(3,4-dimethylphenyl)-1,4-benzenedisulfonamide is not well understood. It is believed that N-(3,4-dimethylphenyl)-1,4-benzenedisulfonamide interacts with proteins through its sulfonamide group, which can form hydrogen bonds with the amino acid residues in the protein. This interaction can lead to conformational changes in the protein, altering its function.
Biochemical and Physiological Effects:
N-(3,4-dimethylphenyl)-1,4-benzenedisulfonamide has been shown to have antiviral and antibacterial properties. It has been reported to inhibit the replication of human immunodeficiency virus (HIV) and herpes simplex virus (HSV). N-(3,4-dimethylphenyl)-1,4-benzenedisulfonamide has also been shown to inhibit the growth of various bacteria, including Staphylococcus aureus and Escherichia coli. However, the exact mechanism of action of N-(3,4-dimethylphenyl)-1,4-benzenedisulfonamide in these cases is not well understood.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3,4-dimethylphenyl)-1,4-benzenedisulfonamide is a versatile reagent that can be used in a wide range of organic reactions. It is relatively easy to synthesize and is commercially available. However, N-(3,4-dimethylphenyl)-1,4-benzenedisulfonamide is a toxic compound and should be handled with care. It can cause skin and eye irritation and can be harmful if ingested or inhaled. Additionally, the mechanism of action of N-(3,4-dimethylphenyl)-1,4-benzenedisulfonamide is not well understood, which limits its potential applications.
Orientations Futures
There are several areas of research that could benefit from further investigation into the properties and applications of N-(3,4-dimethylphenyl)-1,4-benzenedisulfonamide. One potential area of research is the development of new synthetic methodologies using N-(3,4-dimethylphenyl)-1,4-benzenedisulfonamide as a reagent. Another area of research is the investigation of the mechanism of action of N-(3,4-dimethylphenyl)-1,4-benzenedisulfonamide in antiviral and antibacterial activities. Additionally, the potential applications of N-(3,4-dimethylphenyl)-1,4-benzenedisulfonamide in drug discovery and development should be explored further. Overall, N-(3,4-dimethylphenyl)-1,4-benzenedisulfonamide is a promising compound with potential applications in various fields, and further research is needed to fully understand its properties and potential.
Méthodes De Synthèse
N-(3,4-dimethylphenyl)-1,4-benzenedisulfonamide can be synthesized through the reaction of 3,4-dimethylaniline with chlorosulfonic acid, followed by the reaction of the resulting intermediate with sodium hydroxide. The reaction mechanism involves the substitution of the amine group of 3,4-dimethylaniline with a sulfonic acid group, resulting in the formation of N-(3,4-dimethylphenyl)-sulfonamide. The subsequent reaction with sodium hydroxide results in the formation of N-(3,4-dimethylphenyl)-1,4-benzenedisulfonamide.
Applications De Recherche Scientifique
N-(3,4-dimethylphenyl)-1,4-benzenedisulfonamide has been extensively used as a reagent in the synthesis of various organic compounds. It is used as a coupling agent in the synthesis of peptides, as a sulfonating agent in the synthesis of aryl sulfonates, and as a protecting group in the synthesis of alcohols and amines. N-(3,4-dimethylphenyl)-1,4-benzenedisulfonamide has also been used as a catalyst in various organic reactions, such as the Friedel-Crafts alkylation and acylation reactions.
Propriétés
IUPAC Name |
4-N-(3,4-dimethylphenyl)benzene-1,4-disulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4S2/c1-10-3-4-12(9-11(10)2)16-22(19,20)14-7-5-13(6-8-14)21(15,17)18/h3-9,16H,1-2H3,(H2,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDRZSKXHDPZFQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)S(=O)(=O)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6651539 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4-allyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B5804241.png)
![4-benzyl-2-methyl-4H-[1,2,4]triazolo[1,5-a]benzimidazole](/img/structure/B5804254.png)
![1-(4-methoxyphenyl)-4-[(3-methyl-2-thienyl)carbonyl]piperazine](/img/structure/B5804262.png)

![2-({[1-(4-bromophenyl)-1H-tetrazol-5-yl]methyl}thio)-1,3-benzoxazole](/img/structure/B5804277.png)
![4-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}phenol](/img/structure/B5804280.png)
![N'-[(2-biphenylylcarbonyl)oxy]-3-nitrobenzenecarboximidamide](/img/structure/B5804283.png)





![N-allyl-2-(4-methylphenyl)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5804315.png)